molecular formula C14H19NO4 B4050711 5-(4-Ethoxyanilino)-3-methyl-5-oxopentanoic acid

5-(4-Ethoxyanilino)-3-methyl-5-oxopentanoic acid

Cat. No.: B4050711
M. Wt: 265.30 g/mol
InChI Key: MEVIOLVBUXGSQV-UHFFFAOYSA-N
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Description

5-(4-Ethoxyanilino)-3-methyl-5-oxopentanoic acid is an organic compound that features a unique structure combining an ethoxyaniline moiety with a methyl-oxopentanoic acid backbone

Properties

IUPAC Name

5-(4-ethoxyanilino)-3-methyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-19-12-6-4-11(5-7-12)15-13(16)8-10(2)9-14(17)18/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVIOLVBUXGSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyanilino)-3-methyl-5-oxopentanoic acid typically involves the reaction of 4-ethoxyaniline with a suitable acylating agent. One common method is the acylation of 4-ethoxyaniline with 3-methyl-5-oxopentanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyanilino)-3-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxyaniline moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the oxopentanoic acid can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

5-(4-Ethoxyanilino)-3-methyl-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyanilino)-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyaniline moiety can interact with active sites of enzymes, potentially inhibiting their activity. The oxopentanoic acid backbone may also play a role in binding to molecular targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxyaniline: A simpler compound with similar functional groups but lacking the oxopentanoic acid moiety.

    3-Methyl-5-oxopentanoic acid: Another related compound that lacks the ethoxyaniline moiety.

Uniqueness

5-(4-Ethoxyanilino)-3-methyl-5-oxopentanoic acid is unique due to its combination of an ethoxyaniline moiety with a methyl-oxopentanoic acid backbone. This unique structure imparts specific chemical and biological properties that are not observed in the individual components alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Ethoxyanilino)-3-methyl-5-oxopentanoic acid
Reactant of Route 2
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5-(4-Ethoxyanilino)-3-methyl-5-oxopentanoic acid

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